2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile
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Overview
Description
2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile is a complex organic compound featuring a pyrrolidine ring, a benzonitrile group, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzonitrile derivatives .
Scientific Research Applications
2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidinone derivatives, such as:
- 4-(pyrrolidin-1-yl)benzonitrile
- N-phenylpyrrolidin-2-one
- Pyrrolidin-2,5-dione
Uniqueness
What sets 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-13-16-10-17(23)22(18(20-16)21-8-4-5-9-21)12-15-7-3-2-6-14(15)11-19/h2-3,6-7,10H,4-5,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFOTJVRIZGQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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